2,4,6-tris((R)-oxiran-2-ylmethoxy)-1,3,5-triazine
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Overview
Description
(R,R,R)-Triglycidyl Isocyanurate is a chemical compound known for its unique structure and properties. It is a triazine-based compound with three glycidyl groups attached to the nitrogen atoms of the isocyanurate ring. This compound is widely used in various industrial applications due to its excellent thermal stability, chemical resistance, and mechanical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
(R,R,R)-Triglycidyl Isocyanurate is typically synthesized through the reaction of cyanuric acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction involves the formation of glycidyl groups through the epoxidation of the chlorohydrin intermediates. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of (R,R,R)-Triglycidyl Isocyanurate involves large-scale reactors and continuous processing techniques. The process is optimized to achieve high yields and purity of the final product. The use of advanced purification methods such as distillation and crystallization ensures that the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
(R,R,R)-Triglycidyl Isocyanurate undergoes several types of chemical reactions, including:
Epoxide Ring-Opening Reactions: The glycidyl groups can undergo nucleophilic ring-opening reactions with various nucleophiles such as amines, alcohols, and thiols.
Polymerization Reactions: It can participate in polymerization reactions to form cross-linked polymers with enhanced mechanical and thermal properties.
Substitution Reactions: The compound can undergo substitution reactions where the glycidyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of (R,R,R)-Triglycidyl Isocyanurate include amines, alcohols, thiols, and acids. The reaction conditions vary depending on the desired product but typically involve moderate temperatures (50-100°C) and the use of catalysts to accelerate the reactions .
Major Products Formed
The major products formed from the reactions of (R,R,R)-Triglycidyl Isocyanurate include cross-linked polymers, modified resins, and functionalized derivatives with specific properties tailored for various applications .
Scientific Research Applications
(R,R,R)-Triglycidyl Isocyanurate has a wide range of scientific research applications, including:
Chemistry: It is used as a cross-linking agent in the synthesis of advanced polymers and resins with enhanced properties.
Biology: The compound is used in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: It is investigated for its potential use in the formulation of pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of (R,R,R)-Triglycidyl Isocyanurate involves the reactivity of its glycidyl groups. These groups can undergo nucleophilic attack, leading to the formation of covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
Triglycidyl Isocyanurate: A similar compound with different stereochemistry.
Epoxy Resins: Compounds with similar glycidyl groups but different core structures.
Isocyanurates: A broader class of compounds with the isocyanurate core but different substituents.
Uniqueness
(R,R,R)-Triglycidyl Isocyanurate is unique due to its specific stereochemistry, which imparts distinct properties such as higher reactivity and better compatibility with various substrates. This makes it particularly valuable in applications requiring precise control over the chemical and physical properties of the final product .
Properties
Molecular Formula |
C12H15N3O6 |
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Molecular Weight |
297.26 g/mol |
IUPAC Name |
2,4,6-tris[[(2R)-oxiran-2-yl]methoxy]-1,3,5-triazine |
InChI |
InChI=1S/C12H15N3O6/c1-7(16-1)4-19-10-13-11(20-5-8-2-17-8)15-12(14-10)21-6-9-3-18-9/h7-9H,1-6H2/t7-,8-,9-/m1/s1 |
InChI Key |
BLPURQSRCDKZNX-IWSPIJDZSA-N |
Isomeric SMILES |
C1[C@@H](O1)COC2=NC(=NC(=N2)OC[C@H]3CO3)OC[C@H]4CO4 |
Canonical SMILES |
C1C(O1)COC2=NC(=NC(=N2)OCC3CO3)OCC4CO4 |
Origin of Product |
United States |
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